molecular formula C19H19N3OS B5571970 2-BENZOYL-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE

2-BENZOYL-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE

Cat. No.: B5571970
M. Wt: 337.4 g/mol
InChI Key: CNTFGRDBWOJCMS-UHFFFAOYSA-N
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Description

2-BENZOYL-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE is a complex heterocyclic compound that features a thieno[2,3-b]naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZOYL-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a benzoyl-substituted thiophene derivative with an ethyl-substituted naphthyridine under controlled conditions. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-BENZOYL-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-BENZOYL-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-BENZOYL-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-benzoylthiophene and 2-ethylthiophene share structural similarities.

    Naphthyridine Derivatives: Compounds such as 1,6-naphthyridine and its substituted forms are closely related.

Uniqueness

2-BENZOYL-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE is unique due to its combined thieno[2,3-b]naphthyridine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-amino-6-ethyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-2-22-9-8-15-13(11-22)10-14-16(20)18(24-19(14)21-15)17(23)12-6-4-3-5-7-12/h3-7,10H,2,8-9,11,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTFGRDBWOJCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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